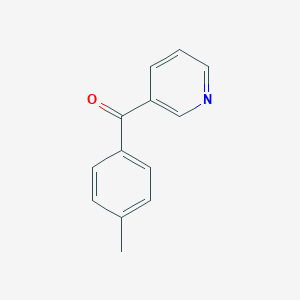

Pyridin-3-yl(p-tolyl)methanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-methylphenyl)-pyridin-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-10-4-6-11(7-5-10)13(15)12-3-2-8-14-9-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXDYOXSPZUWEQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40491175 | |

| Record name | (4-Methylphenyl)(pyridin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40491175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34950-04-4 | |

| Record name | (4-Methylphenyl)(pyridin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40491175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Pyridin 3 Yl P Tolyl Methanone and Its Analogues

Classical Synthetic Approaches

Traditional methods for synthesizing pyridin-3-yl(p-tolyl)methanone and its analogues have relied on established reactions such as the Friedel-Crafts acylation. These approaches are well-documented and provide reliable pathways to the target molecule.

Synthesis via Nicotinic Acid Precursors

A primary and widely utilized classical approach for the synthesis of this compound involves the use of nicotinic acid as a starting material. researchgate.netresearchgate.net This method typically proceeds through the conversion of nicotinic acid to its more reactive acid chloride derivative, nicotinoyl chloride.

The synthesis generally follows these steps:

Activation of Nicotinic Acid: Nicotinic acid is treated with a chlorinating agent, most commonly thionyl chloride (SOCl₂), to form nicotinoyl chloride. researchgate.netgoogle.com This reaction is often performed in an inert solvent like toluene (B28343). google.com The use of a catalyst, such as dimethylformamide (DMF), can facilitate this conversion. google.com In some instances, the reaction with thionyl chloride can lead to the formation of nicotinoyl chloride hydrochloride. researchgate.net

Friedel-Crafts Acylation: The resulting nicotinoyl chloride is then reacted with toluene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). researchgate.netresearchgate.net This electrophilic aromatic substitution reaction, known as the Friedel-Crafts acylation, introduces the p-tolyl group onto the carbonyl carbon, yielding this compound. wikipedia.orgsigmaaldrich.combyjus.com Due to the electron-deficient nature of the pyridine (B92270) ring, direct Friedel-Crafts acylation on pyridine itself is generally unsuccessful as it leads to addition at the nitrogen atom. wikipedia.org Therefore, the use of an activated nicotinic acid derivative is crucial.

This classical pathway has been a cornerstone for the preparation of various 3-aroylpyridines. researchgate.net

Utilization of Benzophenone (B1666685) Analogues in Synthetic Pathways

While the direct synthesis from nicotinic acid is common, pathways involving benzophenone analogues also contribute to the synthesis of this compound and related structures. Benzophenones are a class of aromatic ketones that can be functionalized to introduce the pyridine moiety. researchgate.nettandfonline.comnih.gov

For instance, a multi-step synthesis might involve the preparation of a substituted benzophenone that already contains the p-tolyl group. Subsequent chemical transformations can then be employed to construct the pyridine ring onto the benzophenone framework. Although less direct for the specific synthesis of this compound, these methods are valuable for creating a diverse range of structurally related compounds.

Modern and Sustainable Synthetic Strategies

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods. This has led to the application of green chemistry principles, the development of solvent-free reactions, and the use of microwave assistance in the synthesis of this compound and its analogues.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. acs.orgwordpress.com In the context of this compound synthesis, this involves several strategies:

Atom Economy: Designing reactions to maximize the incorporation of all materials used in the process into the final product. acs.org

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. innovareacademics.in For example, while traditional Friedel-Crafts acylations often use chlorinated solvents, research is exploring the use of more benign solvent systems or solvent-free conditions.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to minimize energy consumption. acs.orginnovareacademics.in

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to reduce waste. innovareacademics.in

One approach that aligns with green chemistry principles is the use of cyanuric chloride and AlCl₃ for Friedel-Crafts acylation at room temperature, which uses the carboxylic acid directly and produces water as the only byproduct. organic-chemistry.org

Development of Solvent-Free Reaction Conditions

A significant advancement in sustainable synthesis is the development of solvent-free reaction conditions. innovareacademics.in Solvents account for a large portion of the mass and energy consumption in standard chemical processes. acs.org By eliminating the solvent, these reactions can be more efficient, produce less waste, and are often faster due to increased reactant concentration. innovareacademics.inmdpi.com

For example, a solvent-free synthesis of indolizine (B1195054) derivatives, which are structurally related to pyridines, has been achieved using a CuBr catalyst and an oxidant under heating. mdpi.comsemanticscholar.org Similarly, the synthesis of imidazo[1,2-a]pyridines has been successfully carried out under solvent-free conditions at elevated temperatures. ias.ac.in These examples highlight the potential for developing solvent-free methods for the synthesis of this compound.

| Catalyst | Oxidant | Temperature | Time | Yield | Reference |

| CuBr | (NH₄)₂S₂O₈ | 130 °C | 5 h | Satisfactory | mdpi.com |

| Graphene Oxide | - | 120 °C | 20 min | 87% | ias.ac.in |

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering several advantages over conventional heating methods, including dramatically reduced reaction times, increased yields, and often improved product purity. mdpi.commdpi.comtandfonline.com The application of microwave irradiation can enhance the efficiency of various reactions involved in the synthesis of heterocyclic compounds like pyridines. mdpi.comijpsr.comnih.govmdpi.com

In the context of synthesizing this compound analogues, microwave assistance can be applied to key steps such as the formation of the heterocyclic ring. For example, the synthesis of various substituted pyridines has been efficiently achieved through multi-component reactions under microwave irradiation. mdpi.com Researchers have reported that microwave-assisted synthesis of imidazo[1,2-a]pyridine (B132010) derivatives led to increased yields compared to conventional methods. ijpsr.com These findings suggest that microwave-assisted protocols could be effectively adapted for a more rapid and efficient synthesis of this compound.

| Reaction Type | Conditions | Time | Yield | Reference |

| Imidazo[1,2-a]pyridine synthesis | Microwave irradiation, 80 W | 5 min | Increased vs. conventional | ijpsr.com |

| Thiazolyl-pyridazinedione synthesis | Microwave irradiation | - | High efficiency | nih.gov |

| Hydroxylated trisubstituted pyridine synthesis | Microwave irradiation, 400 W, 120°C | 30 min | 83% | tandfonline.com |

Catalytic Reaction Development

The development of catalytic reactions has provided efficient and varied pathways for the synthesis of this compound and its analogues. These methods include both metal-catalyzed and metal-free approaches, offering a range of options for chemists.

Metal-Catalyzed Organic Transformations (e.g., Copper-Catalyzed Reactions)

Copper-catalyzed reactions have emerged as a significant tool for the synthesis of pyridinyl methanones. These reactions often provide high yields and good functional group tolerance.

One notable copper-catalyzed approach involves the [3+3] annulation of ketones with oxime acetates. This method allows for the convenient synthesis of unsymmetrical 2,6-diarylpyridines by varying the substrates. rsc.org The process is notable for the direct difunctionalization of saturated ketones, which is a rare achievement in the synthesis of nitrogen heterocycles. rsc.org The reaction proceeds through the in-situ formation of enones and imines from saturated ketones and oxime acetates, respectively, followed by a cascade annulation and oxidative aromatization to yield pyridine derivatives. rsc.org This protocol is advantageous due to its use of a cheap catalyst, readily available starting materials, and high chemoselectivity. rsc.org

Another copper-catalyzed method focuses on the direct Csp³-H oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones using water as the oxygen source under mild conditions. mdpi.com This approach is significant as it provides an environmentally friendly alternative to traditional oxidation methods. mdpi.com The reaction demonstrates good tolerance for various aromatic rings, including substituted benzene, thiophene (B33073), thiazole, and pyridine, leading to moderate to good yields of the corresponding products. mdpi.com

Furthermore, copper salts have been shown to be effective catalysts in the reaction of cyclic ketones with propargylamine (B41283) to produce fused pyridines. researchgate.net The highest yields were observed using CuCl₂ in isopropanol. researchgate.net This method is particularly suitable for the large-scale preparation of fused pyridines due to the inexpensiveness of the catalyst and its tolerance to a wide range of functional groups on the ketone. researchgate.net

The table below summarizes key aspects of these copper-catalyzed reactions.

| Reaction Type | Substrates | Key Features | Catalyst System |

| [3+3] Annulation | Ketones, Oxime Acetates | Synthesis of unsymmetrical 2,6-diarylpyridines, direct difunctionalization of saturated ketones. rsc.org | Copper(I) salt rsc.org |

| Csp³-H Oxidation | Pyridin-2-yl-methanes | Use of water as an oxygen source, mild reaction conditions. mdpi.com | Cu(NO₃)₂·3H₂O mdpi.com |

| Fused Pyridine Synthesis | Cyclic Ketones, Propargylamine | Suitable for large-scale preparation, inexpensive catalyst. researchgate.net | CuCl₂ researchgate.net |

Exploration of Metal-Free Catalytic Protocols

In the pursuit of more sustainable and cost-effective synthetic routes, metal-free catalytic protocols have been explored for the synthesis of pyridine derivatives. These methods avoid the use of transition metals, which can be expensive and pose environmental concerns.

One such approach involves the tandem [3+3] annulation and visible-light-enabled photo-oxidation of amidines with α,β-unsaturated ketones to produce pyrimidines. rsc.org This method is advantageous for its mild and green conditions, broad substrate scope, and avoidance of transition-metal catalysts and strong bases. rsc.org

Another metal-free synthesis involves the reaction of pyridines with CF3CO-acetylenes to form 3-CF3-1,3-oxazinopyridines in a one-pot reaction. nih.gov This method demonstrates high regioselectivity.

A facile electrophilic cyclization has been shown for the synthesis of 5-iodo-2,4-diphenylpyridin-3-yl (phenyl)methanone from N-propargylic β-enaminones in the presence of iodine and sodium bicarbonate. ijpsonline.com This reaction proceeds with a high yield of 80%. ijpsonline.com

The synthesis of 3-acylpyridines can also be achieved through oxidative one-pot sequential reactions of inactivated saturated ketones with electron-deficient enamines. organic-chemistry.org This process involves oxidative dehydrogenation followed by a [3+3] annulation. organic-chemistry.org

The following table highlights some of the developed metal-free catalytic protocols.

| Reaction Type | Starting Materials | Key Features | Reagents/Conditions |

| Tandem [3+3] Annulation/Photo-oxidation | Amidines, α,β-Unsaturated Ketones | Metal-free, mild and green conditions, broad substrate scope. rsc.org | Visible light rsc.org |

| One-pot Reaction | Pyridines, CF3CO-acetylenes | High regioselectivity. nih.gov | N/A |

| Electrophilic Cyclization | N-propargylic β-enaminones | Facile synthesis of iodinated pyridines. ijpsonline.com | Iodine, NaHCO₃ ijpsonline.com |

| Oxidative One-pot Sequential Reaction | Inactivated Saturated Ketones, Electron-deficient Enamines | Synthesis of 3-acylpyridines. organic-chemistry.org | N/A |

Palladium-Catalyzed Processes and Related Precatalysts

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and they have been successfully applied to the synthesis of this compound and its analogues. These processes often involve cross-coupling reactions that allow for the precise formation of carbon-carbon bonds.

A notable example is the palladium-catalyzed synthesis of (5-Methyl-2-p-tolylfuran-3-yl)(p-tolyl)methanone from 1,3-di-p-tolylpropane-1,3-dione and allyl bromide, which proceeds with an 82% yield. mdpi.com This reaction highlights the utility of palladium catalysis in constructing complex molecular architectures.

Furthermore, palladium catalysis can be used for the deoxygenative transformation of diarylketones. rsc.org For instance, after a phospha-Brook rearrangement, a palladium-catalyzed Suzuki-Miyaura type coupling with an arylboronic acid can be employed to synthesize triarylmethanes. rsc.orgrsc.org This one-pot procedure is effective for a variety of diarylketones. rsc.org

Palladium catalysts, such as Pd(OAc)₂, in combination with ligands like P(p-tolyl)₃, are used in these transformations. rsc.org The choice of ligand and reaction conditions can influence the outcome and yield of the reaction.

The table below provides a summary of representative palladium-catalyzed processes.

| Reaction Type | Substrates | Product Type | Catalyst System |

| Furan Synthesis | 1,3-Di-p-tolylpropane-1,3-dione, Allyl bromide | (5-Methyl-2-p-tolylfuran-3-yl)(p-tolyl)methanone mdpi.com | Palladium catalyst mdpi.com |

| Deoxygenative Arylation | Diarylketones, Arylboronic acids | Triarylmethanes rsc.orgrsc.org | Pd(OAc)₂, P(p-tolyl)₃ rsc.org |

Derivatization Strategies and Analogue Synthesis

The synthesis of analogues of this compound is crucial for exploring structure-activity relationships and developing new compounds with desired properties. This often involves the regioselective modification of the pyridine ring or transformations of the p-tolyl group.

Regioselective Modification of the Pyridine Ring System

The ability to selectively functionalize the pyridine ring is essential for creating a diverse range of analogues. Various methods have been developed to achieve regioselective modifications.

One strategy involves the use of 3,4-pyridyne intermediates, which can be generated from pyridylsilyltriflate precursors under mild conditions. nih.gov The regioselectivity of nucleophilic addition and cycloaddition reactions to these intermediates can be controlled by proximal halide or sulfamate (B1201201) substituents, allowing for the synthesis of di- and tri-substituted pyridines. nih.gov

The Minisci reaction is another powerful tool for the regioselective functionalization of pyridines. For example, the reaction of (4-methoxyphenyl)(pyridin-3-yl)methanone can lead to the formation of 5-(4-methoxybenzoyl)picolinamide. researchgate.net

Furthermore, direct C-H functionalization represents an attractive approach. A one-pot protocol for the C4-selective sulfonylation of pyridines has been reported, which utilizes triflic anhydride (B1165640) activation and a base-mediated addition of a sulfinic acid salt. d-nb.info The regioselectivity can be controlled by the choice of base, with N-methylpiperidine favoring C4-sulfonylation. d-nb.info

The synthesis of various substituted pyridines, including those with triazole moieties, has been achieved through multi-step reaction sequences starting from compounds like 1-(5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. mdpi.com

The following table summarizes some of the regioselective modification strategies for the pyridine ring.

| Methodology | Key Feature | Example Application |

| Pyridyne Intermediates | Controlled regioselectivity via proximal directing groups. nih.gov | Synthesis of di- and tri-substituted pyridines. nih.gov |

| Minisci Reaction | Radical substitution for C-H functionalization. | Synthesis of 5-(4-methoxybenzoyl)picolinamide. researchgate.net |

| C-H Sulfonylation | C4-selective functionalization. d-nb.info | Introduction of a sulfonyl group at the C4 position of pyridine. d-nb.info |

| Multi-step Synthesis | Construction of complex substituted pyridines. mdpi.com | Synthesis of pyridines containing a 1,2,3-triazole moiety. mdpi.com |

Transformations of the p-Tolyl Moiety

Modifications to the p-tolyl group of this compound can also lead to a wide array of analogues. These transformations can alter the electronic and steric properties of the molecule.

One approach involves the deoxygenative transformation of diarylketones, where the ketone functionality is removed. rsc.org For example, naphthalen-2-yl(p-tolyl)methanone can be converted to allyldiarylmethane through a phospha-Brook rearrangement followed by a palladium-catalyzed allylation. rsc.org

The p-tolyl group can also be involved in cyclization reactions. For instance, (7,8-Dichloro-3-(p-tolyl)benzo mdpi.comsioc-journal.cnimidazo[1,2-a]pyrimidin-2-yl)(p-tolyl)methanone has been synthesized through a palladium-catalyzed intramolecular cross-dehydrogenative coupling. acs.org

Furthermore, the methyl group of the p-tolyl moiety can be a site for further reactions, although specific examples directly related to this compound are less commonly reported in the provided context. However, general transformations of benzylic positions are well-established in organic chemistry.

The table below outlines some transformations involving the p-tolyl moiety.

| Reaction Type | Starting Material Example | Product Type |

| Deoxygenative Allylation | naphthalen-2-yl(p-tolyl)methanone rsc.org | allyldiarylmethane rsc.org |

| Intramolecular Cyclization | N/A | (7,8-Dichloro-3-(p-tolyl)benzo mdpi.comsioc-journal.cnimidazo[1,2-a]pyrimidin-2-yl)(p-tolyl)methanone acs.org |

Synthesis of Fused Pyridine Derivatives

The chemical scaffold of this compound serves as a valuable starting point for the construction of more complex, fused heterocyclic systems. These reactions typically involve the participation of the pyridine ring and/or the ketone moiety in cyclization or cycloaddition reactions, leading to novel polycyclic structures with potential applications in medicinal chemistry and materials science.

One notable pathway involves the synthesis of isoxazolo[4,3-b]pyridines. Research has demonstrated the synthesis of (6-Nitroisoxazolo[4,3-b]pyridin-3-yl)(p-tolyl)methanone, a fused derivative, which was prepared with a high yield of 87%. mdpi.com This transformation highlights a method for integrating an isoxazole (B147169) ring system onto the pyridine core of the parent molecule. The resulting nitro-substituted fused compound is itself a reactive intermediate, amenable to further functionalization. mdpi.com

Another significant class of fused derivatives accessible from pyridin-3-yl ketone analogues are pyrazolo[1,5-a]pyridines. These are synthesized via a [3+2] cycloaddition reaction, demonstrating the utility of the pyridine nitrogen in forming complex heterocyclic frameworks. acs.org The synthesis of various fused pyridine systems, such as pyrido[2,3-d]pyrimidines, pyrazolo[3,4-b]pyridines, and 1,2,4-triazolo[3,4-a]pyridines, has also been explored, starting from functionalized pyridine precursors that can be conceptually related to this compound. researchgate.netacs.org These syntheses often proceed through intramolecular cyclization of appropriately substituted pyridine derivatives. researchgate.net

Furthermore, the ketone moiety can be used as a handle to build fused systems. For instance, indolizine derivatives, which feature a fused pyrrole (B145914) and pyridine ring, can be synthesized from pyridine precursors, a ketone, and an alkene in a copper-catalyzed reaction. mdpi.com This multicomponent approach showcases the versatility of the core structure in generating molecular complexity.

The following table summarizes the synthesis of a key fused derivative and its subsequent functionalization, illustrating the utility of these synthetic strategies.

| Entry | Reactant(s) | Product | Yield (%) | Reference |

| 1 | This compound analogue | (6-Nitroisoxazolo[4,3-b]pyridin-3-yl)(p-tolyl)methanone | 87% | mdpi.com |

| 2 | (6-Nitroisoxazolo[4,3-b]pyridin-3-yl)(p-tolyl)methanone, N,N-Dimethylaniline | (7-(4-(Dimethylamino)phenyl)-6-nitro-4,7-dihydroisoxazolo[4,3-b]pyridin-3-yl)(p-tolyl)methanone | 76% | mdpi.com |

| 3 | (6-Nitroisoxazolo[4,3-b]pyridin-3-yl)(p-tolyl)methanone, Indole | (7-(1H-indol-3-yl)-6-nitro-4,7-dihydroisoxazolo[4,3-b]pyridin-3-yl)(p-tolyl)methanone | 93% | mdpi.com |

| 4 | (6-Nitroisoxazolo[4,3-b]pyridin-3-yl)(p-tolyl)methanone, 5-Methoxyindole | (7-(5-Methoxy-1H-indol-3-yl)-6-nitro-4,7-dihydroisoxazolo[4,3-b]pyridin-3-yl)(p-tolyl)methanone | 72% | mdpi.com |

Dearomatization Strategies in Pyridine Synthesis

Dearomatization of the pyridine ring is a powerful strategy for synthesizing saturated and partially saturated N-heterocycles, such as piperidines and dihydropyridines, which are prevalent scaffolds in pharmaceuticals. researchgate.net The dearomatization of pyridines typically requires activation of the ring to make it susceptible to nucleophilic attack or reduction, as the aromatic system is inherently stable. nih.gov

Common strategies for pyridine dearomatization include:

Nucleophilic Addition to Activated Pyridiniums: The pyridine nitrogen is functionalized with an activating group (e.g., an acyl or alkyl group) to form a pyridinium (B92312) salt. This greatly enhances the electrophilicity of the ring, allowing for the addition of nucleophiles at the C2, C4, or C6 positions. nih.gov

Catalytic Hydrogenation: Using transition metal catalysts (e.g., Pd, Pt, Rh, Ru), the pyridine ring can be fully or partially hydrogenated. The selectivity can be influenced by the catalyst, solvent, and substituents on the ring. researchgate.net

Cycloaddition Reactions: Pyridines can participate as either the diene or dienophile component in [4+2] or as the 3-aza component in [3+2] cycloadditions, leading to complex polycyclic structures containing a non-aromatic pyridine core. acs.org

Biocatalytic and Chemo-enzymatic Methods: Emerging strategies use enzymes, such as ene-reductases, in combination with chemical steps to achieve highly stereoselective dearomatization, yielding valuable chiral piperidine (B6355638) derivatives. acs.org

A direct and relevant example of dearomatization involves the fused derivative, (6-Nitroisoxazolo[4,3-b]pyridin-3-yl)(p-tolyl)methanone. The presence of the electron-withdrawing nitro group and the fused isoxazole ring makes the pyridine moiety highly electrophilic. This compound readily undergoes dearomatization via the addition of π-excessive arenes and heteroarenes, such as indoles and anilines, under mild conditions. mdpi.com The reaction proceeds as a 1,4-addition to the pyridine ring, yielding stable 4,7-dihydroisoxazolo[4,3-b]pyridine adducts. mdpi.com This demonstrates how substitution and fusion can be used to facilitate dearomatization without prior N-activation, providing direct access to functionalized dihydropyridine (B1217469) systems.

Reaction Kinetics Studies of this compound Formation

While specific, detailed kinetic studies quantifying the reaction rates, activation energies, and rate laws for the formation of this compound are not extensively documented in peer-reviewed literature, the kinetics can be inferred from the general mechanisms of the reactions used for its synthesis. The primary routes to such diaryl ketones are Friedel-Crafts acylation and palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling).

Friedel-Crafts Acylation: The synthesis of an aryl ketone via Friedel-Crafts acylation involves the reaction of an aromatic ring with an acylating agent (like p-toluoyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃). The mechanism involves the formation of a highly electrophilic acylium ion, which then attacks the aromatic ring. sigmaaldrich.combyjus.com

The key kinetic steps are:

Formation of the Acylium Ion: The Lewis acid coordinates to the acyl halide, facilitating the cleavage of the carbon-halogen bond to generate a resonance-stabilized acylium ion. sigmaaldrich.com This is often a rapid pre-equilibrium.

Electrophilic Aromatic Substitution: The acylium ion attacks the electron-rich aromatic ring. This step, which disrupts aromaticity to form a sigma complex (arenium ion), is typically the rate-determining step of the reaction. nih.gov

Deprotonation: A weak base removes a proton from the sigma complex, restoring aromaticity and yielding the final ketone product. byjus.com

For the synthesis of this compound, if using toluene as the nucleophile and a nicotinoyl derivative as the electrophile, the reaction rate would be highly dependent on the catalyst concentration and the nucleophilicity of the toluene ring. Conversely, if using a p-tolyl electrophile and pyridine as the substrate, the reaction is challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic attack. Pyridine can also form a stable complex with the Lewis acid catalyst, further inhibiting the reaction. researchgate.net

Suzuki Cross-Coupling: A more modern and versatile approach is the Suzuki coupling of a pyridineboronic acid with a p-tolyl halide (or vice-versa) in the presence of a palladium catalyst, a base, and often a carbonyl source (like CO gas) in carbonylative coupling variants. acs.orguwindsor.ca The kinetics of the Suzuki catalytic cycle are complex, involving oxidative addition, transmetalation, and reductive elimination. The rate-determining step can vary depending on the specific substrates, catalyst, and reaction conditions.

The following table outlines the key factors that generally influence the reaction kinetics for these synthetic methodologies.

| Factor | Influence on Friedel-Crafts Acylation Kinetics | Influence on Suzuki Coupling Kinetics |

| Substrate Electronics | Rate increases with electron-donating groups on the nucleophilic ring (e.g., toluene). Rate decreases significantly with electron-withdrawing groups or on heteroaromatic rings like pyridine. nih.gov | The rate of oxidative addition is faster with electron-poor aryl halides. Transmetalation is often favored by electron-rich boronic acids. jsynthchem.com |

| Catalyst | The concentration and strength of the Lewis acid (e.g., AlCl₃) directly impact the rate of acylium ion formation. sigmaaldrich.com | The choice of palladium source, ligand (e.g., phosphines), and their concentrations are critical. Ligand electronics and sterics affect the rates of oxidative addition and reductive elimination. tandfonline.com |

| Solvent | Polar solvents can stabilize intermediates but may also coordinate with the Lewis acid, reducing its activity. | The solvent affects the solubility of reagents and the stability of catalytic intermediates. Aprotic polar solvents like DMF or dioxane are common. |

| Temperature | Higher temperatures increase the reaction rate but can also lead to side products. The activation energy for breaking aromaticity is significant. nih.gov | Reaction rates increase with temperature, but catalyst decomposition can occur at excessively high temperatures. |

| Leaving Group/Base | For the acylating agent, the order of reactivity is typically I > Br > Cl > F. | The choice of halide (I, Br, Cl) on the substrate affects the rate of oxidative addition (typically I > Br > Cl). The strength and type of base are crucial for the transmetalation step. jsynthchem.com |

Advanced Spectroscopic and Crystallographic Characterization of Pyridin 3 Yl P Tolyl Methanone

Single-Crystal X-ray Diffraction Analysis

Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, π-Interactions)

The packing of molecules within the crystal is governed by non-covalent interactions. An XRD study would allow for a detailed analysis of these forces. Potential intermolecular interactions for Pyridin-3-yl(p-tolyl)methanone would include weak C-H···O hydrogen bonds involving the carbonyl oxygen and aromatic protons, as well as C-H···N interactions with the pyridine (B92270) nitrogen. Furthermore, π-π stacking interactions between the electron-deficient pyridine ring and the electron-rich p-tolyl ring, or between identical rings of adjacent molecules, would be identified and geometrically characterized (e.g., centroid-to-centroid distance, slip angle).

Conformational Insights from Crystallographic Data

The conformation of diaryl methanones is defined by the torsion angles of the aryl rings relative to the plane of the central carbonyl group. Crystallographic data would provide the precise torsion angles (e.g., C-C-C(O)-C) that describe the twist of the pyridin-3-yl and p-tolyl rings. This conformation is a result of the balance between electronic effects (conjugation, which favors planarity) and steric hindrance (which favors a twisted conformation). These angles are crucial for understanding the molecule's three-dimensional shape and its potential interactions in a biological or material context.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule. While the compound has been characterized by these methods, specific, fully assigned spectra for this compound were not found in the reviewed literature. However, the expected characteristic vibrations can be predicted based on its structure.

The most prominent feature in the IR spectrum would be a strong absorption band corresponding to the C=O (ketone) stretching vibration, typically found in the region of 1650-1680 cm⁻¹. Other expected signals include aromatic C-H stretching vibrations above 3000 cm⁻¹, aliphatic C-H stretching from the methyl group just below 3000 cm⁻¹, and a series of C=C and C=N stretching vibrations for the aromatic rings in the 1400-1600 cm⁻¹ fingerprint region. Raman spectroscopy would complement the IR data, often showing strong signals for the symmetric vibrations of the aromatic rings.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an essential technique for determining the molecular weight and probing the fragmentation pathways of this compound, confirming its elemental composition and structural integrity.

The chemical formula for this compound is C₁₃H₁₁NO, corresponding to a monoisotopic molecular weight of approximately 197.0841 g/mol . High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, typically within a few parts per million (ppm), which is a standard method for verifying the synthesis of novel compounds. scispace.com

Under electron impact (EI) or electrospray ionization (ESI), the molecule is expected to undergo characteristic fragmentation. The most likely cleavage occurs at the bonds adjacent to the carbonyl group, which are the weakest points in the diaryl ketone structure. This leads to the formation of several key fragment ions.

The primary fragmentation pathways are hypothesized to be:

Formation of the p-toluoyl cation: Cleavage of the bond between the carbonyl carbon and the pyridine ring results in the formation of the p-toluoyl cation (m/z 119) and a pyridin-3-yl radical.

Formation of the nicotinoyl cation: Alternatively, cleavage of the bond between the carbonyl carbon and the tolyl ring yields the nicotinoyl cation (m/z 106) and a p-tolyl radical.

Loss of CO: A common fragmentation pathway for diaryl ketones is the loss of the carbonyl group as carbon monoxide (CO, 28 Da) from the molecular ion, which would produce an ion at m/z 169.

Further fragmentation of these primary ions can also occur. For example, the p-toluoyl cation (m/z 119) can lose CO to form the tolyl cation (m/z 91), which is a very stable tropylium-like ion. The nicotinoyl cation (m/z 106) can lose CO to yield the pyridyl cation (m/z 78).

The expected major fragments are summarized in the table below.

| m/z (mass-to-charge ratio) | Ion Formula | Proposed Identity |

| 197 | [C₁₃H₁₁NO]⁺˙ | Molecular Ion |

| 169 | [C₁₂H₁₁N]⁺˙ | [M - CO]⁺˙ |

| 119 | [C₈H₇O]⁺ | p-Toluoyl cation |

| 106 | [C₆H₄NO]⁺ | Nicotinoyl cation |

| 91 | [C₇H₇]⁺ | Tolyl cation (from loss of CO from m/z 119) |

| 78 | [C₅H₄N]⁺ | Pyridyl cation (from loss of CO from m/z 106) |

Analysis of the relative abundances of these fragment ions in the mass spectrum provides a structural fingerprint of the molecule. researchgate.netresearchgate.net

Advanced Spectroscopic Techniques for Electronic Structure

The electronic properties of this compound are investigated using UV-Vis absorption and fluorescence spectroscopy. These techniques provide insight into the electronic transitions between molecular orbitals. The spectrum is characterized by contributions from the pyridine and p-tolyl chromophores, as well as the carbonyl group.

The UV-Vis absorption spectrum is expected to show two main absorption bands.

π → π Transitions:* Intense absorption bands at shorter wavelengths (typically < 300 nm) are attributed to π → π* transitions within the aromatic pyridine and tolyl rings. For similar systems, these transitions are observed around 295 nm. mdpi.com

n → π Transitions:* A weaker, longer-wavelength absorption band is characteristic of the n → π* transition of the carbonyl group's non-bonding electrons. This band is often observed as a shoulder on the more intense π → π* bands.

Intramolecular Charge Transfer (ICT): The donor-acceptor nature of the p-tolyl (electron-donating) and pyridinyl (electron-withdrawing) groups connected by the carbonyl bridge can lead to an intramolecular charge transfer (ICT) band. This transition, from the highest occupied molecular orbital (HOMO) localized on the tolyl moiety to the lowest unoccupied molecular orbital (LUMO) on the pyridinyl-carbonyl segment, typically appears at longer wavelengths (>300 nm). mdpi.com

Upon excitation with an appropriate wavelength of light, this compound is expected to exhibit fluorescence. The emission spectrum is generally red-shifted with respect to the absorption spectrum (Stokes shift). The emission properties are highly sensitive to solvent polarity; in more polar solvents, the ICT state is stabilized, often leading to a larger Stokes shift and a red-shift in the emission wavelength. mdpi.comresearchgate.net

The table below summarizes the expected photophysical properties.

| Spectroscopic Parameter | Expected Range/Value | Associated Electronic Transition |

| Absorption Max (λ_abs) | ~295 nm | π → π |

| Absorption Max (λ_abs) | >300 nm | n → π / ICT |

| Emission Max (λ_em) | Dependent on solvent polarity, expected in blue-green region | Fluorescence from S₁ state |

| Stokes Shift | Varies with solvent | Energy loss post-excitation |

Studies on positional isomers of similar compounds show that the linkage position of the pyridine ring significantly influences the photophysical properties, with meta-substitution (as in Pyridin-3-yl) often resulting in distinct electronic behavior compared to ortho or para-substitution. mdpi.com

To gain a deeper understanding of the electronic structure and to accurately assign experimental spectra, theoretical calculations based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are employed. ijcce.ac.irmdpi.com These computational methods are invaluable for correlating the observed spectroscopic properties with the molecule's geometric and electronic structure.

Geometry Optimization and Vibrational Analysis: DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the ground-state geometry of the molecule. mdpi.com The calculation of harmonic frequencies allows for the theoretical prediction of the IR and Raman spectra. Comparing these calculated spectra with experimental data helps to confirm the assignment of vibrational modes to specific functional groups. researchgate.netmdpi.com

Electronic Transitions and UV-Vis Spectra: TD-DFT calculations are used to predict the vertical excitation energies and oscillator strengths of electronic transitions. mdpi.comnih.gov This allows for the assignment of absorption bands in the experimental UV-Vis spectrum to specific transitions, such as π → π, n → π, and ICT. The calculations provide information on the molecular orbitals involved in these transitions, for example, the HOMO-LUMO transition. ijcce.ac.irmdpi.com

Frontier Molecular Orbitals (FMOs): DFT calculations provide energies and visualizations of the HOMO and LUMO. For this compound, the HOMO is expected to be largely localized on the electron-rich p-tolyl ring, while the LUMO is anticipated to be distributed across the electron-deficient pyridine ring and the carbonyl group. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that correlates with the energy of the lowest-lying electronic transition and the chemical reactivity of the molecule. ijcce.ac.irmdpi.com

The synergy between experimental spectroscopic data and theoretical calculations provides a comprehensive picture of the molecule's properties. Theoretical models can explain observed phenomena, such as the effect of solvent polarity on fluorescence, and predict properties that may be difficult to measure experimentally. ijcce.ac.irnih.gov

Computational Chemistry and Theoretical Modeling of Pyridin 3 Yl P Tolyl Methanone

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost.

Geometry Optimization and Molecular Structure Elucidation

A foundational step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. For Pyridin-3-yl(p-tolyl)methanone, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the pyridine (B92270) ring, the tolyl group, and the central carbonyl bridge.

A hypothetical data table for the optimized geometric parameters would look like this:

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C(carbonyl)-C(pyridine) | Data not available |

| Bond Length | C(carbonyl)-C(tolyl) | Data not available |

| Bond Length | C=O | Data not available |

| Bond Angle | C(pyridine)-C(carbonyl)-C(tolyl) | Data not available |

| Dihedral Angle | Pyridine-Carbonyl-Tolyl | Data not available |

Note: This table is for illustrative purposes only. The values are dependent on the specific level of theory and basis set used in the calculation.

Electronic Structure Analysis (HOMO-LUMO Orbitals)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. For this compound, analysis would reveal how the electron density is distributed across the pyridine and tolyl rings and how this influences its potential for electronic transitions.

Molecular Electrostatic Potential (MESP) Mapping

An MESP map provides a visual representation of the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other molecules, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the nitrogen atom in the pyridine ring and the oxygen of the carbonyl group would be expected to be regions of negative potential (red/yellow), while the hydrogen atoms of the aromatic rings would show positive potential (blue).

Thermodynamic Property Predictions

DFT calculations can be used to predict various thermodynamic properties of a molecule at a given temperature, such as enthalpy, entropy, and Gibbs free energy. These values are derived from the calculated vibrational frequencies of the molecule.

Table 2: Hypothetical Predicted Thermodynamic Properties

| Property | Value |

|---|---|

| Zero-point vibrational energy | Data not available |

| Enthalpy | Data not available |

| Gibbs Free Energy | Data not available |

| Entropy | Data not available |

Note: This table illustrates the type of data that would be generated from such a study.

Rotameric Conformation and Energy Barrier Calculations

The bond connecting the carbonyl group to the two aromatic rings allows for rotation, leading to different spatial arrangements called rotamers or conformers. Computational studies would involve calculating the energy profile as a function of the dihedral angles to identify the most stable conformer and the energy barriers for rotation between different conformers. This information is vital for understanding the molecule's flexibility and how it might fit into a receptor site in a biological system.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand how this compound interacts with light, TD-DFT calculations are necessary. This method is used to calculate the properties of the molecule in its electronically excited states. It can predict the molecule's UV-Visible absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. This is crucial for applications in areas like photochemistry and the design of dyes and optical materials.

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of reaction mechanisms at the molecular level. For pyridine derivatives, these computational methods allow researchers to map potential energy surfaces, identify transition states and intermediates, and calculate activation energies, thereby predicting the most probable reaction pathways.

While specific mechanistic studies on this compound are not extensively documented, the principles can be illustrated through DFT studies on related structures. For instance, theoretical studies on the reactions of pyridinium (B92312) salts have been conducted to understand why certain products are formed over other feasible alternatives. A DFT study at the M06-2X/6-31G(d,p) computational level on the reaction between a pyridinium ylide and a methylene (B1212753) ketone derivative demonstrated that the formation of a highly zwitterionic intermediate was the initial, low-energy step. researchgate.net Subsequent analysis of the Gibbs free energy profiles revealed that while a [3+2] cycloaddition product was kinetically the most favorable, a trans-furan derivative was the thermodynamically controlled product, forming via a high-barrier but highly irreversible SNi-like reaction. researchgate.net This highlights the ability of computational chemistry to distinguish between kinetic and thermodynamic reaction control.

The general approach involves:

Optimization of Geometries : The 3D structures of reactants, intermediates, transition states, and products are optimized to find the lowest energy conformations.

Frequency Calculations : These calculations confirm the nature of the stationary points on the potential energy surface. Reactants and products have all positive frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Calculations : Single-point energy calculations, often with higher-level basis sets, provide accurate energy values for each species. The difference in energy between reactants and the highest-energy transition state gives the activation energy barrier.

A study on the formation of N-(carbomylcarbamothioyl)benzamide, a related benzoyl derivative, utilized the B3LYP/6-31g(d) level of theory to map the reaction pathway. researchgate.netnih.gov The study proposed a mechanism proceeding through two distinct transition states, with the first being the rate-determining step.

Table 1: Illustrative Calculated Energy Profile for a Two-Step Reaction Mechanism This table, based on findings for the formation of N-(carbomylcarbamothioyl)benzamide, illustrates the type of data generated in mechanistic studies. researchgate.net

| Species | Description | Relative Energy (kcal/mol) |

| R | Reactants | 0.0 |

| TS1 | First Transition State | +35.2 |

| I1 | Intermediate | +15.8 |

| TS2 | Second Transition State | +28.5 |

| P | Product | -5.7 |

This interactive table showcases a hypothetical energy profile derived from computational studies, demonstrating the energy barriers and stability of intermediates.

Such studies provide a deep understanding of reaction viability, regioselectivity, and stereoselectivity, which is essential for designing synthetic routes and predicting product distributions. researchgate.netnih.gov

Computational Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

The way molecules pack in a crystal lattice is governed by a complex network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. It maps the electron distribution of a molecule within a crystal, partitioning space into regions where the electron density is dominated by a specific molecule.

The analysis generates several key graphical plots:

dnorm Surface : This surface is mapped with the normalized contact distance (dnorm), which is based on the distances to the nearest atom nucleus inside (dᵢ) and outside (dₑ) the surface, and the van der Waals (vdW) radii of the atoms. Red spots on the dnorm surface indicate close contacts with distances shorter than the sum of vdW radii, blue regions indicate longer contacts, and white regions represent contacts around the vdW separation distance. nih.gov

For pyridine-containing compounds, common interactions include H···H, C-H···O, C-H···N, and π-π stacking. A Hirshfeld surface analysis performed on a complex containing 2-phenylpyridine (B120327) ligands revealed that H···H contacts dominated the packing, accounting for 63.9% of all interactions. nih.gov Another study on a substituted N-(pyridin-2-ylmethyl)benzamide also found H···H contacts to be the most significant contribution (39.7%), followed by F···H/H···F contacts (19.2%). nih.gov

Table 2: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Pyridine Derivatives This table presents typical quantitative data obtained from Hirshfeld analyses of two different pyridine-containing crystal structures, illustrating the breakdown of intermolecular forces.

| Intermolecular Contact | Contribution in Compound 1 (%) nih.gov | Contribution in Compound 2 (%) nih.gov |

| H···H | 63.9 | 39.7 |

| C···H / H···C | 14.7 | 10.3 |

| N···H / H···N | 4.2 | 3.6 |

| Cl···H / H···Cl | 8.8 | - |

| F···H / H···F | - | 19.2 |

| O···H / H···O | - | 7.9 |

| C···C | 2.5 | 1.1 |

This interactive table compares the percentage of the Hirshfeld surface area dedicated to different intermolecular contacts for two distinct but related pyridine compounds, highlighting the quantitative power of the analysis.

For this compound, one would anticipate significant H···H, C···H, and O···H interactions, given the presence of aromatic rings and the carbonyl group. The nitrogen atom of the pyridine ring would likely participate in C-H···N interactions, and potential π-π stacking between the pyridine and p-tolyl rings could also play a role in stabilizing the crystal structure.

Comparative Computational Approaches for Pyridine Derivatives

The accuracy and feasibility of computational studies on pyridine derivatives depend heavily on the chosen theoretical methods and basis sets. A comparative approach is often necessary to validate findings and select the most appropriate level of theory for the question at hand.

Density Functional Theory (DFT) is the most widely used method for these systems, but a variety of functionals are available, each with its own strengths and weaknesses. For instance, a study on the reaction mechanism of a benzamide (B126) derivative compared the results from B3LYP, B3PW91, M06, and WB97XD functionals. researchgate.netnih.gov It was found that the B3LYP functional provided the clearest and most consistent reaction pathway, while other functionals failed to locate certain intermediates or transition states. researchgate.net This underscores the importance of functional selection and testing.

Comparisons are not limited to different methods but also involve validating computational results against experimental data. In a study of pyridine-based azo compounds, DFT calculations using the B3LYP functional and 6-311G(d,p) basis set were performed to predict molecular geometry, vibrational frequencies, and NMR chemical shifts. nih.gov The computed spectroscopic data showed excellent agreement with the experimental FT-IR, UV-Vis, and NMR spectra, lending high confidence to the theoretical model. nih.gov Furthermore, the thermodynamic parameters calculated via DFT were consistent with the experimentally determined antioxidant activity, demonstrating the predictive power of the computational approach. nih.gov

Table 3: Comparison of Computational Functionals for a Mechanistic Study This table illustrates how different computational methods can yield varying results for the same chemical system, based on a study of a benzamide derivative. researchgate.net

| Functional | Basis Set | Outcome |

| B3LYP | 6-31G(d) | Successfully mapped a clear two-step reaction pathway. |

| B3PW91 | 6-31G(d) | Did not yield a clear reaction pathway. |

| M06 | 6-31G(d) | Did not yield a clear reaction pathway. |

| WB97XD | 6-31G(d) | Did not yield a clear reaction pathway. |

For this compound, a robust computational study would likely involve:

Benchmarking several DFT functionals (e.g., B3LYP for general properties, M06-2X for kinetics, and a dispersion-corrected functional like WB97XD for intermolecular interactions) against any available experimental data.

Selecting a basis set that provides a good balance between accuracy and computational cost, such as the Pople-style 6-311+G(d,p) or Dunning's correlation-consistent basis sets (cc-pVDZ, cc-pVTZ).

Cross-validation of properties, such as comparing calculated vibrational frequencies to an experimental IR spectrum or predicted NMR shifts to experimental data, to ensure the chosen level of theory is appropriate for the system.

This comparative and validation-oriented approach is fundamental to producing reliable and predictive computational results for pyridine derivatives.

Coordination Chemistry of Pyridin 3 Yl P Tolyl Methanone As a Ligand

Pyridin-3-yl(p-tolyl)methanone as a Ligand in Metal Complexes

This compound possesses two potential coordination sites: the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the carbonyl group. The pyridine nitrogen, with its available lone pair of electrons in an sp² hybrid orbital, is the primary and most effective coordination site. Pyridine and its derivatives are well-known to act as Lewis bases, forming stable complexes with a wide variety of transition metals. acs.org The coordination ability of the pyridine nitrogen can be tuned by the electronic effects of the substituents on the ring. chemspider.com

In this compound, the benzoyl group at the 3-position exerts an electron-withdrawing effect through both resonance and inductive effects, which reduces the electron density on the pyridine nitrogen. This decrease in basicity makes it a weaker ligand compared to unsubstituted pyridine. However, it remains a competent ligand capable of forming complexes. For instance, related pyridine-containing ketones and imines have been successfully used to synthesize complexes with metals like silver(I) and palladium(II). researchgate.netaps.org

The carbonyl oxygen, on the other hand, is a much weaker donor atom. While it can coordinate to highly Lewis-acidic metal centers, its involvement as a primary coordination site in the presence of the more basic pyridine nitrogen is less likely. Therefore, this compound is expected to function primarily as a monodentate N-donor ligand .

| Potential Donor Atom | Hybridization | Coordination Likelihood | Rationale |

| Pyridine Nitrogen | sp² | High | Primary Lewis base site, readily forms complexes with transition metals. acs.org |

| Carbonyl Oxygen | sp² | Low | Weakly basic, less competitive compared to the pyridine nitrogen. |

Applications in Transition Metal Homogeneous Catalysis

Pyridine-based ligands are cornerstones in homogeneous catalysis due to their ability to stabilize metal centers, influence their electronic and steric environment, and actively participate in catalytic cycles.

Role of Pyridine-Based Ligands in Catalytic Processes

Pyridine ligands are versatile and have been employed in a multitude of catalytic transformations. acs.org Their electronic properties can be systematically modified by substituents, which in turn modulates the activity and selectivity of the metal catalyst. chemspider.com For example, electron-donating groups on the pyridine ring can enhance the catalytic activity of a metal center in oxidative addition steps, while electron-withdrawing groups can facilitate reductive elimination. Pyridine-based ligands have proven effective in reactions such as:

Polymerization: Titanium-pyridine complexes catalyze the polymerization of olefins. acs.org

Hydrogenation: Rhenium and iron complexes with pyridine ligands show activity in the hydrogenation of alkenes and selective reduction of nitro compounds. acs.org

Hydroformylation: Rhodium(I) and Rh(III) pyridine complexes are capable of catalyzing hydroformylation reactions. acs.org

C-H Functionalization: Pyridine moieties often act as directing groups in palladium-catalyzed C-H activation, facilitating the formation of new C-C, C-O, or C-N bonds. nsf.govbohrium.com

This compound, when used as an ancillary or "throw-away" ligand, could influence the catalytic performance by modifying the steric and electronic properties of the active catalytic species. nsf.gov

Palladacycles and Mechanistic Aspects in Palladium-Catalyzed Transformations

A significant area where pyridine-based ligands are crucial is in palladium-catalyzed C-H activation. The pyridine nitrogen can act as an internal directing group, coordinating to a Pd(II) center and positioning it to activate a C-H bond on an adjacent part of the molecule or on the substrate itself, forming a stable five- or six-membered palladacycle intermediate. nsf.gov

The general mechanism for ligand-directed C-H activation often involves the formation of a cyclopalladated intermediate. nsf.gov This intermediate can then react further, typically through one of two main pathways:

Pd(II)/Pd(0) cycle: The palladacycle undergoes reductive elimination to form the product, generating a Pd(0) species which is then re-oxidized to Pd(II) to continue the cycle. nsf.gov

Pd(II)/Pd(IV) cycle: The Pd(II) palladacycle is oxidized by an external oxidant to a Pd(IV) intermediate, which then undergoes reductive elimination to form the product and regenerate the Pd(II) catalyst. acs.org

While this compound itself lacks an ortho-C-H bond on the pyridine ring that can be easily activated to form a cyclometalate, it can participate in catalytic systems as an external ligand. In such a role, it would modulate the reactivity of the palladium center. For instance, in Suzuki-Miyaura cross-coupling reactions, phosphine (B1218219) ligands like P(o-tolyl)₃ are common, but pyridine-based ligands can also be used, sometimes as part of a precatalyst scaffold. acs.orgnsf.gov The Herrmann-Beller palladacycle, formed from Pd(OAc)₂ and P(o-tolyl)₃, is a well-known precatalyst where the ligand plays a critical role in generating the active catalytic species. acs.org

Chelation Chemistry and Metal Ion Binding Properties

Chelation involves the binding of a single ligand to a central metal atom through two or more donor atoms. This process typically results in the formation of stable five- or six-membered rings, an effect known as the chelate effect. For this compound, chelation would require the simultaneous coordination of both the pyridine nitrogen and the carbonyl oxygen.

Due to the meta (1,3) relationship between the nitrogen and the benzoyl group, the formation of a chelate ring is geometrically constrained and energetically unfavorable. The resulting ring would be a four-membered ring, which is highly strained. Furthermore, the carbonyl oxygen is a significantly weaker Lewis base than the pyridine nitrogen. Therefore, this compound is not expected to act as a chelating ligand. It will preferentially coordinate in a monodentate fashion through the nitrogen atom. Bidentate or polydentate coordination typically requires donor sites to be positioned in a way that allows for the formation of stable five- or six-membered chelate rings, such as in 2,2'-bipyridine (B1663995) or 8-hydroxyquinoline. mdpi.com

Structure-Coordination Property Relationships of this compound Complexes

The coordination properties of a ligand are intrinsically linked to its structural and electronic features. In this compound, two key substituents on the pyridine core dictate its interaction with metal ions: the p-tolyl group and the carbonyl bridge.

Electronic Effects:

Benzoyl Group: The C=O group is strongly electron-withdrawing due to both the inductive effect of the electronegative oxygen and the resonance effect (mesomeric effect), which delocalizes the pyridine ring's π-electrons. This withdrawal of electron density from the pyridine ring decreases the basicity of the nitrogen atom, weakening its donor capability compared to unsubstituted pyridine.

Steric Effects: The benzoyl group is bulky. While it is not directly adjacent to the coordinating nitrogen atom (it is in the 3-position), its presence can still influence the approach of other ligands to the metal center once the complex is formed. This steric hindrance can affect the coordination number and geometry of the final complex.

The interplay of these electronic and steric factors determines the stability and structure of the resulting metal complexes. The reduced basicity of the nitrogen atom suggests that complexes with this compound will be less stable than those with more basic pyridine ligands.

| Feature | Influence on Coordination |

| Electron-withdrawing benzoyl group | Decreases basicity of pyridine N; weakens the M-N bond. |

| Electron-donating p-tolyl group | Slightly counteracts the benzoyl group's effect, but overall impact is minor. |

| Steric bulk of the substituent | May influence the coordination geometry and accessibility of the metal center in the complex. |

Supramolecular Assembly through Coordination (e.g., Metallacycles, Coordination Polymers)

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions, including coordination bonds. The geometry and functionality of the organic ligand are critical in directing the final architecture of these assemblies, which can range from discrete metallomacrocycles to infinite one-, two-, or three-dimensional coordination polymers.

For a ligand to act as a bridging unit to form extended networks, it must typically be multitopic, meaning it has at least two distinct coordination sites that can bind to different metal centers. As established, this compound is expected to behave as a monodentate ligand. In this capacity, its primary role in supramolecular assembly would be as a terminal ligand or a capping ligand . It would coordinate to a metal center and occupy one of its coordination sites, preventing further extension of the network at that position.

However, it is conceivable that under specific conditions (e.g., with highly electrophilic metals or in the presence of strong activating agents), the carbonyl oxygen could be induced to participate in bridging interactions, though this is speculative. More commonly, ligands designed for building coordination polymers feature divergent coordination vectors, such as 4,4'-bipyridine (B149096) or pyrazine. Given its monodentate nature, this compound is more likely to be found in discrete molecular complexes or as a modifier on the periphery of larger supramolecular structures. aps.org

Mechanistic Investigations of Reactions Involving Pyridin 3 Yl P Tolyl Methanone

Exploration of Organic Reaction Pathways

Pyridin-3-yl(p-tolyl)methanone serves as a key building block in the synthesis of diverse heterocyclic and poly-functionalized molecules. Its reactivity is centered around the electrophilic carbonyl carbon, the nucleophilic pyridine (B92270) nitrogen, and the potential for activation of the aromatic rings.

Cyclization Reactions

While specific studies detailing the cyclization of this compound are not extensively documented, its structural motif is integral to several important cyclization strategies for forming larger heterocyclic systems. For instance, in reactions analogous to the Kröhnke pyridine synthesis, a derivative of this compound could theoretically act as a Michael acceptor. The general mechanism of the Kröhnke synthesis involves the Michael addition of an α-pyridinium methyl ketone enolate to an α,β-unsaturated ketone. This is followed by a series of condensation and cyclization steps, ultimately leading to a substituted pyridine. wikipedia.orgresearchgate.netresearchgate.net

Another relevant cyclization is the Paal-Knorr thiophene (B33073) synthesis, which typically involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgresearchgate.net A 1,4-dicarbonyl precursor could potentially be synthesized from this compound through further functionalization. The mechanism of the Paal-Knorr synthesis is believed to proceed through the formation of a thioketone intermediate, followed by intramolecular condensation and dehydration to form the thiophene ring. wikipedia.org

Condensation and Addition Reactions

This compound is a prime candidate for various condensation and addition reactions. A notable example is the Claisen-Schmidt condensation to form chalcones, which are valuable intermediates in the synthesis of flavonoids and other biologically active compounds. In this base-catalyzed reaction, an enolate is generated from an acetophenone (B1666503) derivative, which then attacks the carbonyl carbon of an aldehyde. Although this compound itself is a ketone, it can react with an enolate from another ketone in a condensation reaction.

Furthermore, the α,β-unsaturated carbonyl system of chalcones derived from this compound would be susceptible to Michael addition reactions. In this type of conjugate addition, a nucleophile attacks the β-carbon of the unsaturated system. researchgate.netnsf.gov Thiol nucleophiles, for instance, are known to readily participate in Michael additions with chalcones. researchgate.net

The Vilsmeier-Haack reaction, which is used for the formylation of electron-rich aromatic compounds, could potentially be applied to derivatives of this compound. organic-chemistry.orgnih.govwikipedia.orgijpcbs.com The reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium ion, which acts as the electrophile. wikipedia.org Subsequent hydrolysis of the resulting iminium salt yields the aldehyde. wikipedia.org

The Hantzsch pyridine synthesis is another multicomponent reaction where a derivative of this compound could be envisioned as a reactant. This reaction typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor. wikipedia.orgrsc.orgresearchgate.netorganic-chemistry.orgyoutube.com The mechanism is complex and can proceed through several pathways, but generally involves the formation of enamine and chalcone (B49325) intermediates that ultimately cyclize and oxidize to form the pyridine ring. wikipedia.org

Oxidative Transformations and Rearrangements

The chalcone derivatives of this compound can undergo oxidative cyclization to form various heterocyclic compounds. For example, oxidative cyclization in the presence of sulfur has been shown to produce tetrasubstituted furans from chalcone and deoxybenzoin (B349326) precursors. nih.gov The proposed mechanism for some oxidative cyclizations of chalcones involves the formation of an enolate followed by attack on an oxidizing agent.

Detailed Mechanistic Studies

While comprehensive mechanistic studies specifically focused on this compound are limited, insights can be drawn from computational and experimental investigations of closely related pyridinyl ketones and their reaction products.

Elucidation of Radical Pathways in this compound Reactions

Radical reactions involving pyridine derivatives are a significant area of study. While direct radical pathway elucidation for this compound is not prevalent in the literature, the principles of pyridine-boryl radical-catalyzed reactions offer a potential avenue for its functionalization. Such reactions can be used for cycloadditions, for instance, in the synthesis of 2-azabicyclo[3.1.1]heptenes from vinyl azides and bicyclo[1.1.0]butanes.

Analysis of Concerted and Non-Synchronous Processes

Computational studies, particularly using Density Functional Theory (DFT), are powerful tools for analyzing the concerted or stepwise nature of reaction mechanisms. For example, DFT calculations have been employed to study the regioselectivity of [3+2] cycloaddition reactions of nitrile imines, which can lead to the formation of pyrazole (B372694) and pyrazoline derivatives. mdpi.com These studies help in understanding the frontier molecular orbital interactions and the energy profiles of different reaction pathways.

Transition State Characterization and Energy Landscapes

The elucidation of a chemical reaction's mechanism is fundamentally dependent on understanding its transition state (TS)—the highest energy point on a reaction coordinate, representing a transient molecular configuration that is fleeting and cannot be isolated. Transition state theory posits a quasi-equilibrium between the reactants and this activated complex, with the rate of reaction being determined by the frequency with which this complex proceeds to form products wikipedia.org. For reactions involving this compound, such as nucleophilic addition to its carbonyl carbon, the transition state involves the partial formation of a new bond with the incoming nucleophile and a simultaneous rehybridization of the carbonyl carbon from sp² to sp³.

Computational chemistry, particularly methods like Density Functional Theory (DFT), provides powerful tools for locating and characterizing these transient structures. A transition-state search is often performed using synchronous transit methods, which map a pathway between known reactant and product structures to find the saddle point on the potential energy surface cam.ac.uk. For this compound, the energy landscape of a reaction can be computationally mapped to create a reaction profile.

Consider the nucleophilic addition of a hydride to the carbonyl group. The energy profile would illustrate the Gibbs free energy of the system as it progresses along the reaction coordinate. The profile begins with the reactants (this compound and the hydride source) at a certain energy level. As the nucleophile approaches the carbonyl carbon, the system's energy increases, climbing towards the activation energy barrier, culminating at the transition state. In this TS, the C=O bond is elongated, and the geometry around the carbonyl carbon is distorted from trigonal planar towards tetrahedral. Past the transition state, the energy decreases as the new C-H bond fully forms, leading to the final alcohol product, which resides in an energy well. The geometry of nucleophilic approach to a carbonyl group often follows the Bürgi-Dunitz angle, a trajectory that maximizes overlap between the nucleophile's HOMO and the carbonyl's π* LUMO academie-sciences.fr.

Recent advances in machine learning have also been applied to accelerate the prediction of transition state structures, learning from vast datasets of known reactions to generate potential TS configurations for new reactant-product pairs mit.edu.

C-H Functionalization Strategies with Pyridine Rings

Direct C-H functionalization is a highly sought-after strategy in organic synthesis for its atom economy, allowing for the modification of molecular scaffolds without pre-installed functional groups. However, the pyridine ring presents a significant challenge due to its electron-deficient nature, which makes it less reactive towards many C-H activation catalysts beilstein-journals.org. For this compound, functionalization can be directed towards either the pyridine or the p-tolyl ring.

Palladium-catalyzed C-H arylations, for instance, have been shown to be highly selective for the C4 position in pyridines bearing a 3-electron-withdrawing group (EWG). The proposed mechanism involves several key steps:

Coordination of the palladium catalyst to the pyridine.

Concerted Metalation-Deprotonation (CMD) at the most acidic C-H bond (C4).

Oxidative addition of an aryl halide to the Pd(II) center, forming a Pd(IV) intermediate.

Reductive elimination to form the new C-C bond and regenerate the Pd(II) catalyst.

It is believed that palladation at the C2/C6 positions is disfavored due to electronic repulsion between the nitrogen lone pair and the polarized C-Pd bond that would form nih.gov. The ketone moiety itself can also act as a directing group, but this typically directs C-H activation to the ortho position of the p-tolyl ring, not the pyridine ring nih.govresearchgate.net.

| 3-Substituent (EWG) | Catalyst System | Major Product | Reference |

|---|---|---|---|

| -NO₂ | Pd(OAc)₂ / P(n-Bu)Ad₂ / PivOH | C4-Arylation | nih.gov |

| -CN | Pd(OAc)₂ / P(n-Bu)Ad₂ / PivOH | C4-Arylation | nih.gov |

| -CO₂Me | Pd(OAc)₂ / 1,10-Phenanthroline | C4-Arylation | nih.gov |

| -Cl | Pd(OAc)₂ / P(n-Bu)Ad₂ / PivOH | C4-Arylation | nih.gov |

Dearomatization Reactions of Pyridine-Containing Systems

Dearomatization reactions are powerful transformations that convert flat, aromatic systems into three-dimensional, saturated or partially saturated structures, which are of great interest in medicinal chemistry acs.orgnih.gov. The primary obstacle in the dearomatization of pyridine is the energetic penalty associated with the loss of aromatic stabilization nih.gov.

For this compound, nucleophilic dearomatization is a viable strategy. The reaction is facilitated by the electron-withdrawing nature of the 3-acyl substituent, which lowers the energy of the LUMO of the pyridine ring, making it more electrophilic and susceptible to attack by nucleophiles. Such attacks typically occur at the C4 or C6 positions to generate stable dihydropyridine (B1217469) intermediates. To enhance reactivity, the pyridine nitrogen is often activated by quaternization with an alkyl or acyl group, forming a pyridinium (B92312) salt nih.gov.

Transition metal-catalyzed methods are also effective. For example, copper- or ruthenium-catalyzed hydrosilylation or hydroboration can achieve regioselective 1,4-dearomatization of pyridines acs.orgnih.gov. Studies have shown that a wide variety of substituents at the 3-position, including esters and aryl ketones, are well-tolerated in these transformations, leading to the formation of N-boryl- or N-silyl-1,4-dihydropyridines acs.orgnih.gov. These intermediates can then be further reduced to piperidines or oxidized back to functionalized pyridines.

| Pyridine Substrate | Reagents | Product Type | Reference |

|---|---|---|---|

| 3-Ester Pyridine | Amine Borane, N-Activation | 1,4-Dihydropyridine | nih.gov |

| 3-Cyano Pyridine | Cu(OAc)₂, (S,S)-Ph-BPE, Silane, Styrene | 1,4-Dihydropyridine | nih.gov |

| 3-CF₃ Pyridine | [Ru(p-cymene)P(Cy)₃Cl₂], Pinacol Borane | N-Boryl-1,4-dihydropyridine | acs.orgnih.gov |

| 3-Aryl Ketone Pyridine | Iodine, Styrene | Azepine (via ring expansion) | acs.orgnih.gov |

Influence of Substituents on Reaction Mechanisms and Selectivity

The reactivity and selectivity of this compound are profoundly dictated by the electronic and steric properties of its constituent parts: the pyridine nitrogen, the 3-keto-substituent, and the p-tolyl group.

Electronic Effects: The p-tolylmethanone group at the C3 position acts as a potent electron-withdrawing group through both inductive (-I) and resonance (-M) effects. This has several consequences:

It reduces the electron density of the pyridine ring, deactivating it towards electrophilic attack but activating it towards nucleophilic attack and dearomatization nih.gov.

It enhances the acidity of ring protons, particularly at C4, which facilitates metal-catalyzed C-H activation at that site nih.gov.

It lowers the basicity of the pyridine nitrogen atom.

Steric Effects: The bulk of the p-tolylmethanone substituent at C3 sterically hinders reactions at the adjacent C2 and C4 positions. This steric hindrance can modulate the regioselectivity of a reaction, sometimes overriding electronic preferences, especially when bulky reagents or catalyst complexes are involved mdpi.com.

The quantitative impact of such electronic effects can be described by the Hammett equation , a linear free-energy relationship that correlates reaction rates and equilibrium constants for substituted aromatic compounds wikipedia.org. The equation is given by:

log(k/k₀) = σρ

where k and k₀ are the rate constants for the substituted and unsubstituted reactants, respectively, σ (sigma) is the substituent constant that depends only on the nature and position of the substituent, and ρ (rho) is the reaction constant that depends on the reaction type wikipedia.orgrsc.org. An electron-withdrawing group like the p-tolylmethanone moiety would have a positive σ value. The magnitude of the reaction constant, ρ, indicates the sensitivity of the reaction to substituent effects. A large positive ρ value signifies that the reaction is aided by electron-withdrawing groups and involves the buildup of negative charge in the transition state rsc.org.

| Substituent | σ (meta) | σ (para) | Electronic Effect |

|---|---|---|---|

| -OCH₃ | +0.12 | -0.27 | Electron-donating |

| -CH₃ | -0.07 | -0.17 | Electron-donating |

| -H | 0.00 | 0.00 | Reference |

| -Cl | +0.37 | +0.23 | Electron-withdrawing |

| -COCH₃ | +0.38 | +0.50 | Electron-withdrawing |

| -CN | +0.56 | +0.66 | Electron-withdrawing |

| -NO₂ | +0.71 | +0.78 | Electron-withdrawing |

Emerging Research Directions and Future Perspectives

Advanced Synthetic Methodologies for Structural Diversity